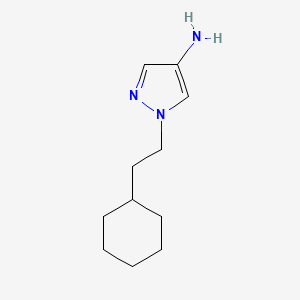![molecular formula C13H12ClNO2 B12080934 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group at the 4’ position and a carboxylic acid group at the 3 position on the biphenyl structure, with the hydrochloride salt form enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobiphenyl.
Reduction: The nitro group in 4-nitrobiphenyl is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding 4-aminobiphenyl.
Carboxylation: The 4-aminobiphenyl is then subjected to carboxylation at the 3 position using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Formation of Hydrochloride Salt: The final step involves converting the carboxylic acid form to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Amino-[1,1’-biphenyl]-3-methanol.
Substitution: 4’-Acylamino-[1,1’-biphenyl]-3-carboxylic acid derivatives.
Applications De Recherche Scientifique
4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobiphenyl: Lacks the carboxylic acid group, making it less polar and less soluble in water.
4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Contains a hydroxyl group instead of an amino group, altering its reactivity and interactions.
4’-Amino-[1,1’-biphenyl]-4-carboxylic acid: The carboxylic acid group is at the 4 position, affecting its chemical properties and applications.
Uniqueness
4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride is unique due to the specific positioning of the amino and carboxylic acid groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H12ClNO2 |
|---|---|
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
3-(4-aminophenyl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H11NO2.ClH/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16;/h1-8H,14H2,(H,15,16);1H |
Clé InChI |
IDSTZXQULFFYBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)



![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
